

An In-Depth Technical Guide to the Spectral Analysis of Trimorpholinophosphine Oxide

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Compound of Interest

Compound Name: *Trimorpholinophosphine oxide*

CAS No.: *4441-12-7*

Cat. No.: *B1293928*

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Abstract

This technical guide provides a comprehensive analysis of the spectral data of **trimorpholinophosphine oxide** (TMPO), a versatile organophosphorus compound with significant applications in coordination chemistry and organic synthesis.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of TMPO. By delving into the causality behind experimental choices and providing detailed methodologies, this guide serves as a self-validating resource for the characterization of this important molecule.

Introduction: The Significance of Trimorpholinophosphine Oxide

Trimorpholinophosphine oxide (TMPO), with the chemical formula $C_{12}H_{24}N_3O_4P$, is a white crystalline solid characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three morpholine rings.^{[2][3]} Its unique structure, featuring three electron-donating morpholino groups, imparts a high degree of polarity to the P=O bond, making the

oxygen atom a potent electron donor. This property is central to its utility as a ligand in the formation of stable transition metal complexes and as a catalyst in various organic transformations.[1]

Accurate and unambiguous characterization of TMPO is paramount for its effective application. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating its molecular structure and purity. This guide provides a detailed exploration of the ^1H , ^{13}C , and ^{31}P NMR, and IR spectral data of TMPO, offering a foundational understanding for researchers in the field.

Molecular Structure and its Spectroscopic Implications

The molecular structure of **trimorpholinophosphine oxide** dictates its spectral features. The three morpholine rings, attached to the phosphorus atom via nitrogen, are chemically equivalent in a symmetrical environment. This equivalence simplifies the NMR spectra, leading to a set of distinct, well-resolved signals. The highly polarized phosphoryl (P=O) group is a dominant feature in both the ^{31}P NMR and IR spectra, serving as a key diagnostic marker for this class of compounds.

Caption: Correlation of TMPO structure with its NMR spectral data.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of **trimorpholinophosphine oxide** provides key information about the functional groups present, most notably the strong P=O stretching vibration.

Experimental Protocol: IR Spectrum Acquisition

Objective: To obtain a high-quality FT-IR spectrum of **trimorpholinophosphine oxide**.

Materials:

- **Trimorpholinophosphine oxide (TMPO)**, >98% purity
- Potassium bromide (KBr), spectroscopic grade

- Mortar and pestle (agate)
- Hydraulic press for KBr pellets
- FT-IR spectrometer

Procedure:

- Sample Preparation (KBr Pellet):
 - Thoroughly dry the KBr powder in an oven to remove any moisture.
 - Weigh approximately 1-2 mg of TMPO and 100-200 mg of dry KBr.
 - Grind the TMPO and KBr together in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to the die of a hydraulic press and apply pressure to form a transparent or translucent pellet.
- Instrumentation:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum with an empty sample compartment.
 - Acquire the sample spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

IR Spectral Data and Interpretation

The IR spectrum of **trimorpholinophosphine oxide** is dominated by a very strong absorption band corresponding to the P=O stretching vibration.

Table 4: Key IR Absorption Bands for **Trimorpholinophosphine Oxide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Medium-Strong	C-H stretching (aliphatic)
~1460	Medium	C-H bending (scissoring)
~1240	Very Strong	P=O stretching
~1110	Strong	C-O-C stretching (asymmetric)
~950	Strong	P-N stretching

The most characteristic feature of the IR spectrum is the intense absorption band around 1240 cm⁻¹. This band is unequivocally assigned to the stretching vibration of the phosphoryl (P=O) bond. The high intensity and specific frequency of this band are diagnostic for phosphine oxides. The exact position of the P=O stretch can be influenced by factors such as hydrogen bonding and coordination to metal centers. [4][5] The C-H stretching vibrations of the methylene groups in the morpholine rings appear in the region of 2960-2850 cm⁻¹. The spectrum also shows strong bands corresponding to the asymmetric C-O-C stretching of the ether linkage in the morpholine ring at approximately 1110 cm⁻¹ and the P-N stretching vibration around 950 cm⁻¹.

Caption: Experimental workflow for FT-IR analysis of TMPO.

Conclusion

The combined application of ¹H, ¹³C, ³¹P NMR, and IR spectroscopy provides a robust and comprehensive framework for the structural elucidation and characterization of **trimorpholinophosphine oxide**. The high symmetry of the molecule simplifies the NMR spectra, yielding distinct and readily assignable signals. The prominent P=O stretching band in the IR spectrum serves as a definitive marker for this class of compounds. The detailed spectral data and interpretations presented in this guide offer a valuable resource for scientists and researchers, ensuring the confident identification and quality assessment of **trimorpholinophosphine oxide** in various research and development settings.

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